6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate
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Overview
Description
6-imino-5-oxocyclohexa-1,3-diene-1-carboxylate is conjugate base of 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid. It is a conjugate base of a 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid.
Scientific Research Applications
Chemical Transformations and Synthesis
Ketene-Ketene Interconversion
6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate has been involved in ketene-ketene interconversion studies, which include thermal and photolytic reactions leading to the formation of various ketenes and cyclohexadienones (Koch, Blanch, & Wentrup, 2014).
Synthesis of Biologically Active Compounds
This compound has been used in the synthesis of bis(thiadiazole/triazole) derivatives, showing promising antibacterial activities against various bacterial strains (Dabholkar & Ansari, 2008).
Crystal Structure Analysis
The synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, including its crystal structure, have been documented, offering insights into molecular configurations and intermolecular interactions (Sapnakumari et al., 2014).
Eco-Friendly Synthesis Approaches
Research has focused on developing eco-friendly methods for synthesizing 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate, showcasing sustainable approaches in chemical synthesis (Proença & Costa, 2008).
Influenza Virus Research
Derivatives of this compound have been studied for their inhibitory action against influenza virus sialidases, indicating potential therapeutic applications (Kerrigan, Pritchard, Smith, & Stoodley, 2001).
Catalysis and Electrochemistry
Complexes involving this compound have been synthesized and studied for their structural properties, electrochemistry, and catalytic activities, highlighting its utility in diverse chemical reactions (Hohloch, Braunstein, & Sarkar, 2012).
Biological and Pharmaceutical Applications
Antibacterial Activity Studies
The compound's derivatives have been investigated for their antibacterial activities, contributing to the development of new antimicrobial agents (Konovalova et al., 2021).
Anticancer and Antiviral Potential
Research has explored the synthesis of new derivatives for potential applications in treating viral infections and cancer, highlighting the compound's role in pharmaceutical research (Teyssot et al., 2007).
Properties
Molecular Formula |
C7H4NO3- |
---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
6-imino-5-oxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C7H5NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,8H,(H,10,11)/p-1 |
InChI Key |
BQEPLNUEGNSUTM-UHFFFAOYSA-M |
SMILES |
C1=CC(=O)C(=N)C(=C1)C(=O)[O-] |
Canonical SMILES |
C1=CC(=O)C(=N)C(=C1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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